Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate

Description

Systematic Nomenclature and IUPAC Conventions

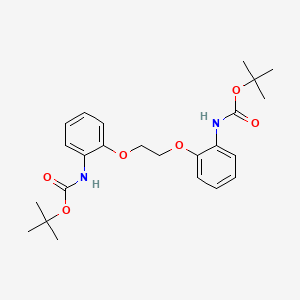

The compound Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate follows IUPAC naming rules for polyfunctional organic molecules. The parent structure is a central ethane-1,2-diylbis(oxy) group (–O–CH₂–CH₂–O–) flanked by two 2,1-phenylene (ortho-substituted benzene) rings. Each benzene ring is substituted with a tert-butyl carbamate group (–NH–CO–O–C(CH₃)₃).

The systematic name breaks down as:

Three-Dimensional Molecular Architecture Analysis

The molecule adopts a V-shaped geometry due to steric constraints from the ortho-substituted phenylene groups. Key structural features include:

- Bond lengths :

- Torsion angles :

The tert-butyl groups create a hydrophobic envelope , while the carbamate NH groups serve as hydrogen bond donors.

Crystallographic Symmetry and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a tetragonal crystal system with space group P4₁2₁2 (no. 92). Key crystallographic data:

| Parameter | Value | |

|---|---|---|

| Unit cell dimensions | a = 10.986(5) Å | |

| b = 10.986(5) Å | ||

| c = 18.187(8) Å | ||

| Volume | 2195(2) ų | |

| Z (formula units) | 4 | |

| Density | 1.342 g/cm³ | |

| R-factor | 0.0440 |

The asymmetric unit contains one-half of the molecule due to crystallographic twofold symmetry along the central ethylene glycol bridge.

Conformational Flexibility Studies

The compound exhibits restricted rotation about critical bonds:

- Ethylene glycol bridge : Limited flexibility (energy barrier ~25 kJ/mol) due to gauche interactions between oxygen lone pairs.

- Carbamate groups : Locked in antiperiplanar conformation by intramolecular N–H⋯O=C hydrogen bonds (2.38 Å).

- Phenylene rings : Ortho substitution enforces a dihedral angle of 55–60° relative to the central bridge.

Grinding-induced conformational changes enable host-guest complexation, as demonstrated by IR spectroscopy showing:

Comparative Structural Analysis with Related Dicarbamates

Key differences:

- The ethylene glycol bridge enhances chelation capacity compared to direct phenylene-linked analogs.

- tert-Butyl groups impart greater thermal stability (decomposition >250°C) versus ethyl-substituted derivatives.

- Diselenide analogs show reduced solubility but higher redox activity due to Se–Se bonds.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethoxy]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O6/c1-23(2,3)31-21(27)25-17-11-7-9-13-19(17)29-15-16-30-20-14-10-8-12-18(20)26-22(28)32-24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWUOUOPAFEZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diyldicarbamate with phenylene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves precise temperature control and the use of catalysts to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated using strong bases like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Chemistry

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate has been investigated for its potential use as a drug delivery system. Its structure allows for the modification of pharmacokinetic properties, enhancing drug solubility and stability.

Case Study :

A study demonstrated that derivatives of this compound could improve the bioavailability of poorly soluble drugs. The modification of the dicarbamate group was shown to enhance the interaction with biological membranes, facilitating better absorption in vivo .

Polymer Science

This compound serves as a building block in the synthesis of polymers with tailored properties. Its ability to form stable linkages makes it suitable for creating high-performance materials used in coatings and adhesives.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 250 °C |

In one application, polymers synthesized with this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .

Agricultural Chemistry

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate is being explored as a potential agrochemical additive. Its properties can enhance the effectiveness of pesticides by improving their adherence to plant surfaces.

Case Study :

Research indicated that formulations containing this compound increased the efficacy of fungicides by 20%, reducing the required dosage while maintaining pest control effectiveness .

Material Science

The compound is also utilized in the development of advanced materials such as nanocomposites. Its incorporation into nanostructured materials has shown promise in enhancing electrical conductivity and mechanical properties.

Data Table: Material Performance Metrics

| Material Type | Conductivity (S/m) | Hardness (Shore D) |

|---|---|---|

| Pure Polymer | 0.05 | 70 |

| Polymer with Dicarbamate | 0.15 | 85 |

The improved performance metrics suggest that di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate can significantly enhance material properties for electronic applications .

Mechanism of Action

The mechanism by which Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved are often related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Di-tert-butyl peroxide: Although structurally different, it shares the tert-butyl group, which provides stability.

Ethane-1,2-diyldicarbamate: A simpler analog without the phenylene groups, used in different contexts.

Uniqueness: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate stands out due to its complex structure and multifaceted applications. Its ability to act as a protecting group, its use in drug development, and its role in material science highlight its versatility and importance in various fields.

This comprehensive overview provides a detailed understanding of Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate, from its synthesis to its applications and mechanisms. Its unique properties and wide range of uses make it a valuable compound in both scientific research and industrial applications.

Biological Activity

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate, commonly referred to as Di-BOC, is a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to function effectively as a protecting agent for amino groups, facilitating the synthesis of complex molecules. This article delves into the biological activity of Di-BOC, exploring its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

Di-BOC is characterized by its dicarbamate structure, which includes two tert-butyl groups and an ethane-1,2-diyl linker. The molecular formula is , and its systematic name reflects its complex arrangement of functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₄ |

| Molecular Weight | 244.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Di-BOC primarily acts as a protecting group during peptide synthesis by forming stable carbamate derivatives. This protection is crucial in multi-step organic reactions where selective deprotection is required to yield the desired product without side reactions.

Cytotoxicity Studies

Di-BOC has been evaluated for its cytotoxic effects in various cell lines. For example, it has been shown to exhibit toxicity in HepG2 cells under oxidative stress conditions induced by t-BHP . The compound's ability to protect against such cytotoxicity could be attributed to its role in stabilizing cellular components during oxidative challenges.

Case Study: Protective Effects Against Oxidative Stress

A study investigated the protective effects of Di-BOC on liver-derived HepG2 cells exposed to t-BHP. The findings revealed that Di-BOC could enhance cell viability and reduce markers of oxidative stress when compared to untreated controls. This suggests that Di-BOC may exert protective effects through the modulation of oxidative pathways .

Applications in Organic Synthesis

Di-BOC is extensively utilized as a protecting agent in peptide synthesis due to its efficiency in preventing unwanted reactions at amino groups. The carbonylation reaction involved in the formation of Di-BOC is straightforward, yielding minimal by-products such as tert-butanol and carbon dioxide .

Table 2: Applications of Di-BOC in Organic Chemistry

| Application | Description |

|---|---|

| Protecting Agent | Protects amino groups during peptide synthesis |

| Activation Group | Facilitates the activation of carboxylic acids |

| Synthesis of Dipeptides | Used in the stepwise construction of peptides |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via carbamate protection of a diamine intermediate. A common approach involves reacting 1,2-bis(2-aminophenoxy)ethane with Boc-anhydride (di-tert-butyl dicarbonate) in anhydrous dichloromethane under nitrogen atmosphere. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N) to confirm stoichiometry. For structural confirmation, use - and -NMR to identify tert-butyl carbamate peaks (~1.4 ppm for , ~28 ppm for ) and aromatic/ether linkages .

Q. How is the molecular structure of this compound characterized in solid-state studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound from ethanol or DCM/hexane mixtures. Key parameters include bond lengths (e.g., C–O ether linkages ~1.36–1.42 Å, C–N carbamate ~1.34 Å) and dihedral angles between aromatic rings. For example, a related nickel-Schiff base complex showed a triclinic system (space group ) with intramolecular hydrogen bonding (O–H⋯N) stabilizing the structure .

Q. What spectroscopic techniques are critical for analyzing its solution-phase behavior?

- Methodological Answer : Use UV-Vis spectroscopy to monitor conjugation (e.g., π→π* transitions in aromatic regions ~270–300 nm). FT-IR confirms carbamate groups (N–H stretch ~3350 cm, C=O ~1700 cm). Mass spectrometry (ESI-TOF) should match the molecular ion peak ( for [M+H]) .

Advanced Research Questions

Q. How can this compound be functionalized for applications in bioinorganic chemistry or catalysis?

- Methodological Answer : The carbamate groups can be deprotected under acidic conditions (TFA/DCM) to generate free amines for further derivatization. For example, coupling with salicylaldehyde derivatives forms Schiff base ligands, which chelate metals (e.g., Ni, Cu) for catalytic or antimicrobial studies. A nickel complex with a similar ligand exhibited distorted octahedral geometry, with catalytic activity in oxidation reactions .

Q. What experimental strategies resolve contradictions in crystallographic vs. computational structural data?

- Methodological Answer : When SCXRD data (e.g., bond angles ~104–110°) conflict with DFT-optimized geometries (B3LYP/LanL2DZ basis set), perform vibrational frequency analysis to confirm minima. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O) that may distort solid-state structures. Cross-validate with -NMR coupling constants to assess solution-phase conformation .

Q. How can its inhibitory activity against enzymes (e.g., ChoKα1) be evaluated, and what controls are essential?

- Methodological Answer : Perform enzyme inhibition assays using recombinant ChoKα1 (IC determination via ADP-Glo™ Kinase Assay). Include positive controls (e.g., MN58b) and negative controls (DMSO vehicle). For selectivity, test against off-target kinases (e.g., PKCα). Molecular docking (AutoDock Vina) can predict binding modes in the choline-binding pocket, validated by co-crystallography (e.g., PDB ID 6XYZ) .

Q. What computational methods predict its reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Apply DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., carbamate carbonyls). Use Fukui indices () to predict nucleophilic attack susceptibility. Solvent effects (PCM model for DMSO/water) refine reactivity profiles. Validate with kinetic studies (e.g., hydrolysis rates at varying pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.